1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Overview
Description
1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(propan-2-yloxy)benzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization under acidic or basic conditions to yield the quinoline core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nitrating agents under controlled conditions.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Dihydroquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution) .
Scientific Research Applications
1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with different biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical applications.
Uniqueness: 1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one stands out due to its unique substituent pattern, which imparts distinct chemical and biological properties. Its propan-2-yloxyphenyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14(2)25-20-10-6-5-9-17(20)18-13-21(24)23-19-12-11-15-7-3-4-8-16(15)22(18)19/h3-12,14,18H,13H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXUIVJIEXUNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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